4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one
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Overview
Description
“4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one” is a heterocyclic compound . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine .
Synthesis Analysis
The synthesis of similar compounds has been achieved through cyclocondensation reactions . For instance, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives were synthesized through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction was catalyzed using a sodium alkoxide solution .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a cyclopenta[b]pyridine core . The structure of the compounds correlates well with their efficacy, as revealed by Monte Carlo simulations and DFT calculations .Chemical Reactions Analysis
These compounds have been employed as novel inhibitors for carbon steel corrosion in a molar H2SO4 medium . The corrosion protection proficiency was investigated by electrochemical measurements .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined experimentally . Infrared spectroscopy can provide information about the functional groups present in the compound . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the molecular structure .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antimicrobial Activity : Researchers have explored the antimicrobial potential of this compound. It has shown promise against bacteria and fungi in in vitro studies . Further investigations could lead to novel antibiotics or antifungal agents.
Heterocyclic Chemistry and Synthesis
- Synthetic Routes : The synthesis of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one involves a straightforward method, such as Dimroth rearrangement. Additionally, related fused heterocycles (e.g., thienopyrimidines) can be synthesized using this compound as a precursor .
Biological Activities and Pharmacology
- Cytotoxicity : Evaluating the cytotoxic effects of derivatives based on this scaffold could provide insights for cancer drug development. For instance, 2-phenyl-substituted analogs have been investigated against glioblastoma cells .
Mechanism of Action
Target of Action
Similar compounds have been employed as inhibitors for carbon steel corrosion .
Mode of Action
The compound interacts with its targets through a process of adsorption. The heteroatoms and conjugated bonds in the compound offer the electron lone pair and form a coordinate bond with vacant d-orbital on the metal interface (i.e., chemisorption) . Furthermore, the protective layer is formed by electrostatic attraction between the charged metal surface and the protonated inhibitor compound via physical adsorption .
Biochemical Pathways
The compound’s mode of action suggests it may influence pathways related to metal corrosion and surface protection .
Result of Action
The compound exhibits superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 . This protection was attributed to the compound’s adsorption on the carbon steel surface .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one. For instance, the medium temperature, the charge of the metal surface, and the molecular structure of various efficient groups can affect the compound’s corrosion protection efficiency . The compound should be stored in a cool, dry, well-ventilated warehouse, away from fire and heat sources, and protected from direct sunlight .
Future Directions
The future directions for research on these compounds could involve further exploration of their potential applications. For instance, their efficacy as corrosion inhibitors suggests potential industrial applications . Additionally, their synthesis and properties could be further optimized to enhance their performance .
properties
IUPAC Name |
4-amino-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-4-8(11)10-7-3-1-2-5(6)7/h4H,1-3H2,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABNDIHHFOPOOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00980030 |
Source
|
Record name | 4-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00980030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one | |
CAS RN |
63704-54-1 |
Source
|
Record name | 4-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00980030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5H,6H,7H-cyclopenta[b]pyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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